molecular formula C21H21ClSn B15385678 Stannane, chlorotris(2-methylphenyl)- CAS No. 4583-39-5

Stannane, chlorotris(2-methylphenyl)-

Cat. No.: B15385678
CAS No.: 4583-39-5
M. Wt: 427.6 g/mol
InChI Key: FOWIIDZSHHTUAW-UHFFFAOYSA-M
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Description

"Stannane, chlorotris(2-methylphenyl)-" is an organotin compound with the chemical formula C21H21ClSn, where a central tin atom is bonded to three 2-methylphenyl (o-tolyl) groups and one chlorine atom. Organotin compounds like this are widely used in organic synthesis, catalysis, and materials science due to their tunable reactivity and stability. Organotin chlorides are typically moisture-sensitive and require storage under inert conditions to prevent hydrolysis.

Properties

CAS No.

4583-39-5

Molecular Formula

C21H21ClSn

Molecular Weight

427.6 g/mol

IUPAC Name

chloro-tris(2-methylphenyl)stannane

InChI

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-5H,1H3;1H;/q;;;;+1/p-1

InChI Key

FOWIIDZSHHTUAW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Stannane, chlorotris(2-methylphenyl)-" with structurally related organotin chlorides, focusing on molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Properties Toxicity Applications
Stannane, chlorotris(2-methylphenyl)- C21H21ClSn Three 2-methylphenyl, one Cl Not explicitly provided ~435 (estimated) Likely crystalline solid; hydrolytically sensitive; aryl groups enhance stability Limited data; aryl groups may reduce toxicity compared to alkyltins Organic synthesis, catalysis, polymer stabilization (inferred from analogs)
Tribenzyltin chloride C21H21ClSn Three benzyl (C6H5CH2), one Cl 18470 (Alfa Aesar) 435.5 White crystalline solid; stable under inert conditions No explicit data; moderate toxicity assumed Precursor for polystannanes, cross-coupling reactions
Chloro[tris(4-chlorophenyl)]stannane C18H12Cl4Sn Three 4-chlorophenyl, one Cl 1235-30-9 488.8 High density; boiling point 469.9°C; flash point 238°C Likely toxic due to Cl substituents Potential use in materials science, antifouling agents (similar to arylstannanes)
Triethyltin chloride C6H15ClSn Three ethyl, one Cl 994-31-0 241.3 Liquid at room temperature; highly toxic Rat LD50 (iv): 12 mg/kg Historically used as biocides; restricted due to toxicity

Structural and Reactivity Analysis

  • Substituent Effects: Aryl vs. Alkyl Groups: Aryl-substituted stannanes (e.g., tribenzyltin chloride, chloro[tris(4-chlorophenyl)]stannane) exhibit greater steric bulk and resonance stabilization compared to alkyl-substituted analogs like triethyltin chloride. This enhances thermal stability and reduces hydrolysis rates .

Toxicity Profile

  • Alkyltin compounds (e.g., triethyltin chloride) are significantly more toxic than aryl derivatives. For example, triethyltin chloride has a rat intravenous LD50 of 12 mg/kg, while arylstannanes are generally less acutely toxic due to reduced bioavailability .
  • OSHA and NIOSH recommend a TWA limit of 0.1 mg(Sn)/m<sup>3</sup> for organotin compounds, emphasizing the need for stringent handling protocols .

Research Findings and Challenges

  • Computational Modeling: DFT methods (e.g., PBE0-GD3BJ) accurately predict geometries and <sup>119</sup>Sn NMR chemical shifts for hypercoordinated stannanes, aiding in the design of novel compounds .
  • Stability Issues : Arylstannanes like "Stannane, chlorotris(2-methylphenyl)-" require low-temperature storage (-20°C) and protection from light to prevent decomposition .
  • Regulatory Constraints : Alkyltin compounds face strict regulations due to environmental persistence and neurotoxicity, whereas aryl derivatives are less restricted .

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